![molecular formula C16H15F2N3O4S B2769275 3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide CAS No. 2034541-93-8](/img/structure/B2769275.png)
3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide
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Description
3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C16H15F2N3O4S and its molecular weight is 383.37. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
- Compounds incorporating thiazole rings, such as those synthesized in the study by Desai et al. (2013), have been screened for antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. These compounds may provide therapeutic intervention for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Cancer Treatment
- Fluorinated 2-arylbenzothiazoles have shown potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. Carbon-11 labeled fluorinated 2-arylbenzothiazoles could serve as probes for PET imaging to image tyrosine kinase in cancers (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).
Drug Development
- The synthesis and evaluation of novel radioligands for PET imaging of metabotropic glutamate receptor subtype 1 (mGluR1) in the rodent brain by Fujinaga et al. (2012) involve compounds related to the chemical structure of interest. These ligands could be useful for imaging brain mGluR1, highlighting the potential for drug development in neurological conditions (Fujinaga, Yamasaki, Yui, Hatori, Xie, Kawamura, Asagawa, Kumata, Yoshida, Ogawa, Nengaki, Fukumura, & Zhang, 2012).
Structural Analysis
- The crystal structure analysis of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)Imidazo[2,1-b][1,3,4]Thiadiazole and its morpholinomethyl derivative by Banu et al. (2013) provides insights into the molecular structures of compounds with potential pharmaceutical applications. Such structural analyses are crucial for understanding the interaction mechanisms and optimizing drug designs (Banu, Vasundhara, Lamani, Khazi, & Begum, 2013).
properties
IUPAC Name |
3-fluoro-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O4S/c1-20-13-7-10(17)12(8-14(13)21(2)26(20,23)24)19-16(22)9-4-5-15(25-3)11(18)6-9/h4-8H,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZHUFAFOIGQRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)C3=CC(=C(C=C3)OC)F)F)N(S1(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methoxybenzamide |
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